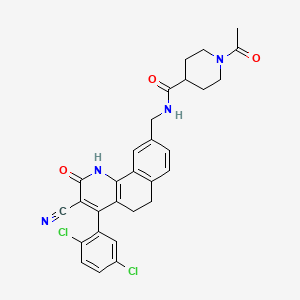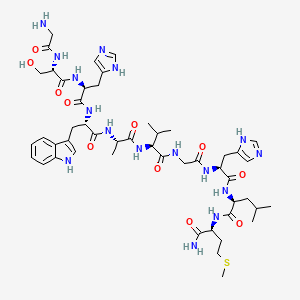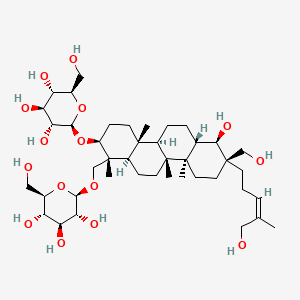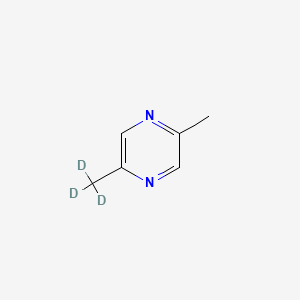
2,5-Dimethylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylpyrazine-d3 is a deuterated form of 2,5-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their distinctive flavors and aromas. This compound is often used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the behavior of molecules in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2,5-Dimethylpyrazine involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts.
Biotechnological Methods: Recent advancements have enabled the production of 2,5-Dimethylpyrazine using engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 2,5-Dimethylpyrazine often involves large-scale chemical synthesis using the methods mentioned above. The biotechnological approach is gaining traction due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Dimethylpyrazine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert 2,5-Dimethylpyrazine into its reduced forms, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine carboxylic acids, while substitution can introduce various functional groups like halogens or nitro groups .
Scientific Research Applications
2,5-Dimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrazine-d3 involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
2,5-Dimethylpyrazine-d3 can be compared with other similar compounds such as:
2,6-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.
Trimethylpyrazine: Contains an additional methyl group, leading to different chemical properties.
2-Ethyl-3,5-dimethylpyrazine: Contains ethyl and methyl groups, offering unique flavor and aroma profiles
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for scientific research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
111.16 g/mol |
IUPAC Name |
2-methyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3/i1D3 |
InChI Key |
LCZUOKDVTBMCMX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=N1)C |
Canonical SMILES |
CC1=CN=C(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


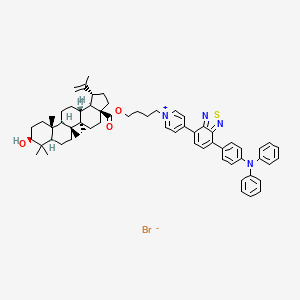
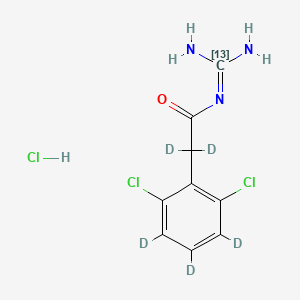
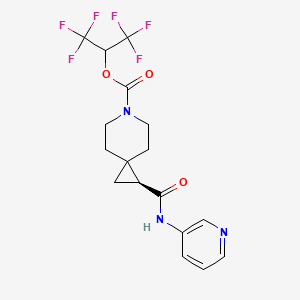
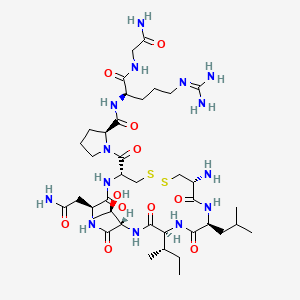
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
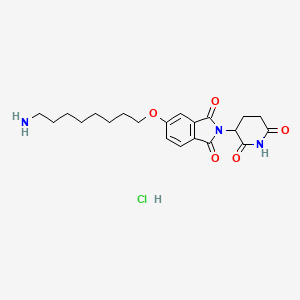
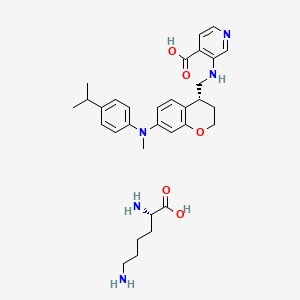
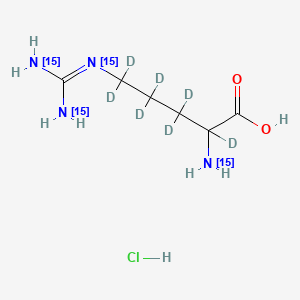
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)

